Migratory Insertion Barrier in Pd(II) Complexes: dppee vs. dppe and dppp
The barrier to migratory insertion of ethylene in cationic Pd(II) complexes is highly sensitive to the bidentate phosphine ligand. Complexes bearing the dppee ligand exhibit a significantly higher barrier compared to those with more flexible backbones like dppp or dppb. This is a critical differentiator for applications where controlling the rate of migratory insertion is key, such as in ethylene dimerization or copolymerization [1].
| Evidence Dimension | Relative barrier to migratory insertion of ethylene in (P-P)Pd(CH3)(C2H4)+ complexes |
|---|---|
| Target Compound Data | High barrier group (5a, dppee) comparable to dpbz and dppe |
| Comparator Or Baseline | 5e (dppp), 5f (dippp), 5g (dppb) all exhibited lower barriers |
| Quantified Difference | The ordering of barriers from high to low was: dppee ≈ dppe < dppp ≈ dppb [1]. |
| Conditions | Barriers were determined by NMR spectroscopy for the migratory insertion of ethylene in cationic (P-P)Pd(CH3)(C2H4)+ complexes at low temperatures [1]. |
Why This Matters
This quantitative difference in activation energy directly impacts catalytic turnover frequency and product selectivity, making dppee a preferred ligand when a higher insertion barrier is desired to control reaction kinetics or selectivity.
- [1] Ledford, J. S., Shultz, C. S., Gates, D. P., White, P. S., DeSimone, J. M., & Brookhart, M. (2001). Bond Angle Effects on the Migratory Insertion of Ethylene and Carbon Monoxide into Palladium(II)−Methyl Bonds in Complexes Bearing Bidentate Phosphine Ligands. Organometallics, 20(25), 5266-5276. View Source
